REACTION_CXSMILES
|
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[N+]([C:11]1[CH:12]=[C:13]([C:19]#[N:20])[C:14](=[CH:17][CH:18]=1)[C:15]#[N:16])([O-])=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[S:1][C:11]1[CH:12]=[C:13]([C:19]#[N:20])[C:14](=[CH:17][CH:18]=1)[C:15]#[N:16] |f:2.3.4|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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SC1=NC=CC=C1
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Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C(C#N)=CC1)C#N
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Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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250 mL
|
Type
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solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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heated
|
Type
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TEMPERATURE
|
Details
|
at reflux temperature for 4 hours
|
Duration
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4 h
|
Type
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FILTRATION
|
Details
|
The solution was filtered through a pad of celite
|
Type
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FILTRATION
|
Details
|
a course glass filter
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Type
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CUSTOM
|
Details
|
to remove residual solids
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to a crude residue
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Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel eluting the product with a gradient of 0-10% ethyl acetate in dichloromethane
|
Type
|
CUSTOM
|
Details
|
6.4 g of product was recovered
|
Name
|
|
Type
|
|
Smiles
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N1=C(C=CC=C1)SC=1C=C(C(C#N)=CC1)C#N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |